1,4,9-Triazaspiro[5.5]undecan-3-one
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Overview
Description
1,4,9-Triazaspiro[5.5]undecan-3-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected bicyclic system containing nitrogen atoms. The presence of these nitrogen atoms imparts unique chemical properties to the compound, making it a valuable scaffold for the development of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Triazaspiro[5.5]undecan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a diamine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1,4,9-Triazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1,4,9-Triazaspiro[5.5]undecan-3-one has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential pharmaceutical applications.
Biology: The compound is used in the study of biological processes and interactions due to its unique structure and reactivity.
Medicine: It has been investigated for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4,9-Triazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: This compound shares a similar spirocyclic structure but with fewer nitrogen atoms.
1,4,8-Triazaspiro[4.5]decane: Another spirocyclic compound with a different ring size and nitrogen arrangement.
Uniqueness
1,4,9-Triazaspiro[5.5]undecan-3-one is unique due to its specific arrangement of nitrogen atoms and spirocyclic structure. This configuration imparts distinct chemical properties and reactivity, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,4,9-triazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C8H15N3O/c12-7-5-11-8(6-10-7)1-3-9-4-2-8/h9,11H,1-6H2,(H,10,12) |
InChI Key |
LMQYWYFKLXVBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNC(=O)CN2 |
Origin of Product |
United States |
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